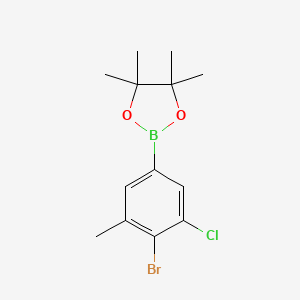

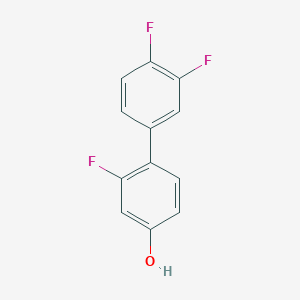

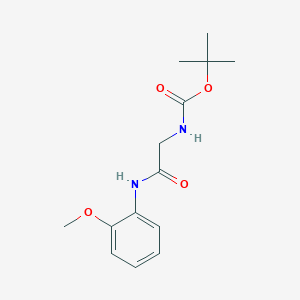

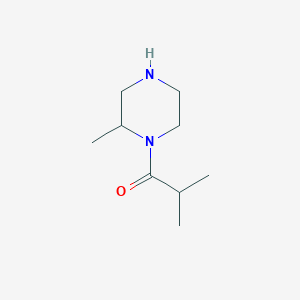

![molecular formula C12H17N3O2 B6330539 2-Methyl-1-[(2-nitrophenyl)methyl]piperazine CAS No. 1240581-31-0](/img/structure/B6330539.png)

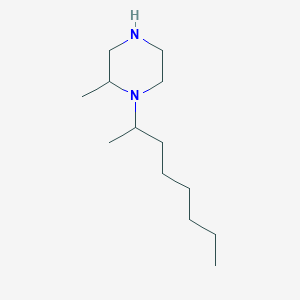

2-Methyl-1-[(2-nitrophenyl)methyl]piperazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

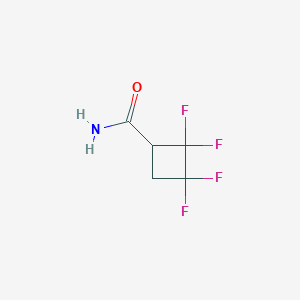

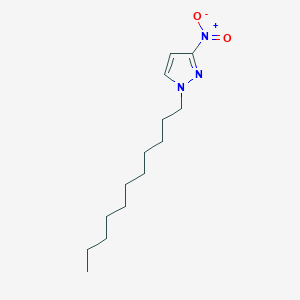

“2-Methyl-1-[(2-nitrophenyl)methyl]piperazine” is a chemical compound with the molecular formula C12H17N3O2 . It is used for pharmaceutical testing .

Synthesis Analysis

The synthesis of piperazine derivatives, such as “2-Methyl-1-[(2-nitrophenyl)methyl]piperazine”, has been a subject of interest in recent years . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The structure of “2-Methyl-1-[(2-nitrophenyl)methyl]piperazine” has been characterized using techniques such as nuclear magnetic resonance (NMR), Fourier Transform infrared (FTIR), and Raman .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Methyl-1-[(2-nitrophenyl)methyl]piperazine” include its melting point, boiling point, density, molecular formula, and molecular weight .Aplicaciones Científicas De Investigación

Opioid Research

2-Me-AP is part of the acyl piperazine opioid family. These compounds have been detected in international drug markets and overdose cases. Understanding their pharmacology, receptor interactions, and potential therapeutic applications is essential. Researchers study 2-Me-AP alongside related opioids like AP-237 (bucinnazine) and AP-238 to elucidate their effects on pain management, addiction, and adverse reactions .

Organic Synthesis and Methodology

The synthesis of piperazines remains an active area of research. Recent methods include cyclization of 1,2-diamine derivatives with sulfonium salts, Ugi reactions, and intermolecular cycloadditions. These strategies allow access to diverse piperazine derivatives, including 2-Me-AP. Researchers explore efficient and scalable routes for its preparation .

Analytical Chemistry

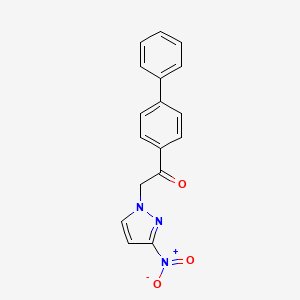

2-Me-AP can serve as a derivatization agent in high-performance liquid chromatography (HPLC). For instance, benzyl halide with 1-(4-nitrophenyl)piperazine improves the specificity of the method. Researchers use this approach to determine the presence of specific compounds, such as flavonoids or natural products, in complex mixtures .

Mecanismo De Acción

Target of Action

Similar compounds have been found to interact withCorticosteroid 11-beta-dehydrogenase isozyme 1 . This enzyme plays a crucial role in the conversion of cortisol to the inactive metabolite cortisone, and vice versa .

Mode of Action

Based on its structural similarity to other piperazine derivatives, it may interact with its target enzyme, leading to changes in the enzyme’s activity .

Biochemical Pathways

If it does interact with corticosteroid 11-beta-dehydrogenase isozyme 1, it could potentially influence the balance of cortisol and cortisone in the body, impacting various physiological processes .

Pharmacokinetics

These properties are crucial in determining the compound’s bioavailability and overall effect in the body .

Action Environment

Factors such as ph, temperature, and the presence of other molecules could potentially affect its stability and interaction with its target .

Propiedades

IUPAC Name |

2-methyl-1-[(2-nitrophenyl)methyl]piperazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O2/c1-10-8-13-6-7-14(10)9-11-4-2-3-5-12(11)15(16)17/h2-5,10,13H,6-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTSKPKRQUTWCES-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCN1CC2=CC=CC=C2[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-1-[(2-nitrophenyl)methyl]piperazine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

amine](/img/structure/B6330508.png)

![1-[3,5-Bis(trifluoromethyl)benzoyl]-2-methylpiperazine](/img/structure/B6330512.png)

![3-[(2-Methylpiperazin-1-yl)methyl]benzonitrile](/img/structure/B6330526.png)

![1-[(2,4-Difluorophenyl)methyl]-2-methylpiperazine](/img/structure/B6330543.png)

amine](/img/structure/B6330559.png)